

# Comprehensive Guide to 2-Amino-5-fluoroisonicotinic Acid Crystal Structure Analysis

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## Compound of Interest

Compound Name: 2-Amino-5-fluoroisonicotinic acid

CAS No.: 1260671-28-0

Cat. No.: B2354661

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## Executive Summary

**2-Amino-5-fluoroisonicotinic acid** represents a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and antibacterial agents where the pyridine nitrogen and fluorine substitution modulate metabolic stability and pKa.

This technical guide provides a rigorous framework for the solid-state characterization of this molecule. Unlike simple organic acids, this compound presents unique crystallographic challenges—specifically the potential for zwitterionic tautomerism (pyridinium-carboxylate formation) and fluorine-mediated supramolecular assembly. The following analysis synthesizes protocols for single-crystal growth, X-ray diffraction (XRD) data collection, and advanced structural refinement.

## Chemical Context & Structural Predicates[1][2]

Before initiating diffraction experiments, one must understand the structural drivers likely to dictate the crystal packing.

- **Fluorine Effect:** The C5-fluorine atom is not merely a steric placeholder; it acts as a weak hydrogen bond acceptor and induces electronic repulsion that flattens the pyridine ring, enhancing

-stacking potential.

- Proton Transfer Potential: The basicity of the pyridine nitrogen (N1) combined with the acidity of the carboxylic acid (C4-COOH) creates a competition between the neutral form and the zwitterionic form.

- Neutral:

(Acid-Acid dimers)

- Zwitterionic:

(Charge-assisted H-bonds)

Expert Insight: In analogous structures like 2-amino-5-fluorobenzoic acid, neutral dimers dominate. However, the increased basicity of the pyridine ring in the isonicotinic derivative shifts the equilibrium, requiring careful inspection of difference Fourier maps for proton assignment on N1 vs. O.

## Experimental Protocol: Crystallization Strategy

Obtaining diffraction-quality single crystals of amino-pyridine carboxylic acids is non-trivial due to their low solubility in non-polar solvents and high lattice energy.

## Methodology: Controlled pH Shift Evaporation

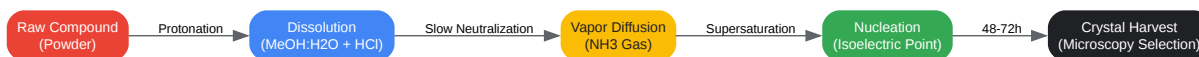
This protocol favors the formation of thermodynamically stable polymorphs suitable for XRD.

- Dissolution: Suspend 20 mg of the compound in 2 mL of Methanol:Water (80:20).
- Solubilization: Add 1M HCl dropwise until the solution becomes clear (protonation of the amine).
- Neutralization Gradient: Place the vial inside a larger jar containing Ammonium Hydroxide (vapor diffusion). The slow diffusion of

vapor will slowly neutralize the solution, reducing solubility and promoting nucleation near the isoelectric point.

- Harvesting: Monitor for colorless block-like crystals (approx. 0.2 x 0.2 x 0.1 mm) after 48–72 hours.

## Workflow Visualization



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Figure 1: Vapor diffusion workflow utilizing pH-shift to drive controlled crystallization.

## Data Acquisition & Structure Solution

### Instrumental Parameters

- Radiation Source: Mo-K

(

Å) is preferred over Cu-K

to minimize absorption by the fluorine atom, though Cu is acceptable for very small crystals.

- Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal motion of the fluorine atom and resolve H-bond positions).
- Resolution: Collect data to at least

Å resolution to ensure precise bond length determination.

### Refinement Strategy (SHELXL/OLEX2)

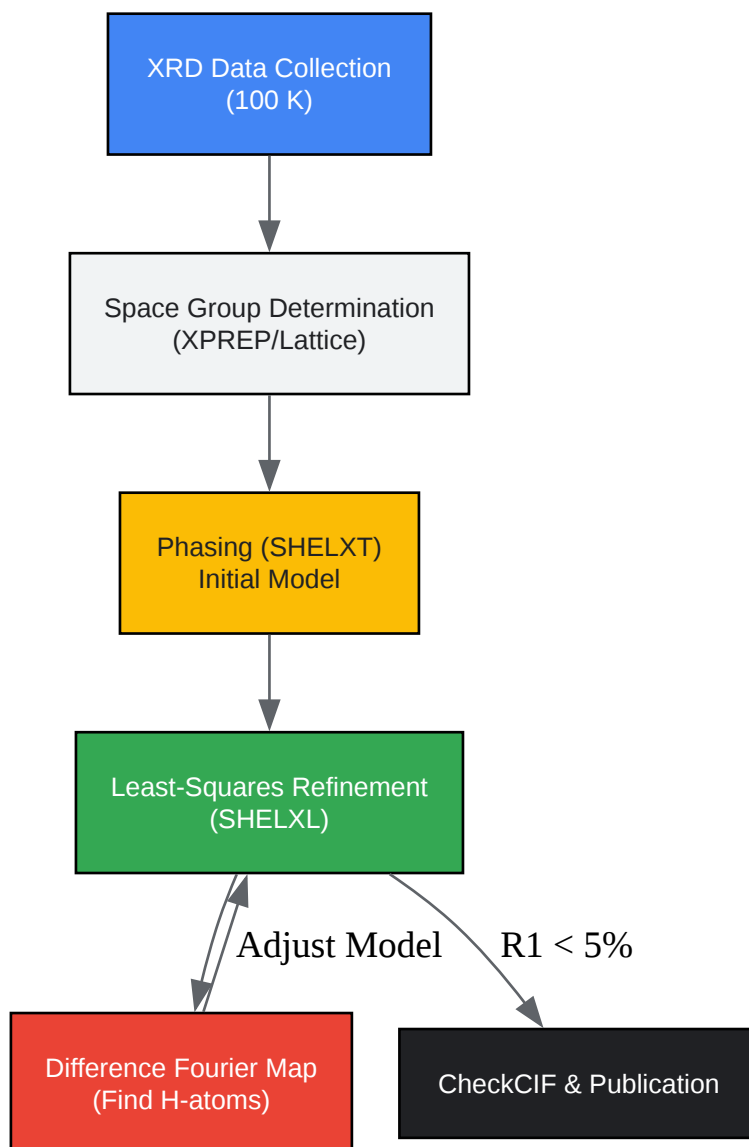
The critical step in refining this structure is the correct assignment of the fluorine atom and the protons.

- Space Group Determination: Expect monoclinic systems ( ) or triclinic (

), common for planar aromatic acids.

- Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.
- Fluorine Assignment: The F atom will appear as the second heaviest peak after Oxygen. Verify assignment by checking thermal ellipsoids; if the ellipsoid is elongated or non-positive definite, consider F/H disorder or rotational disorder.
- Hydrogen Handling:
  - Carbon-bound H: Place in calculated geometric positions (Riding model).
  - Heteroatom H (N, O): Locate in Difference Fourier Map. This is non-negotiable. You must experimentally locate the H atoms to confirm if the molecule is a zwitterion or neutral species.

## Structure Solution Logic



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Figure 2: Iterative refinement logic emphasizing the critical step of H-atom location via Fourier maps.

## Structural Analysis & Discussion

Once the structure is solved, the analysis must focus on the intermolecular interactions that define the material's physicochemical properties.

## The Carboxylic Acid Dimer (Supramolecular Synthons)

In the neutral form, **2-amino-5-fluoroisonicotinic acid** is expected to form the classic centrosymmetric dimer

motif.

- Metric: Measure the distance. A typical range is 2.60 – 2.65 Å.
- Deviation: If the structure is zwitterionic, this dimer is replaced by chains (Head-to-Tail).

## Fluorine Interactions

Fluorine is a "hard" atom that rarely participates in strong hydrogen bonds but directs packing via electrostatics.

- C-F...H Interactions: Look for short contacts ( $< 2.5$  Å) between the F atom and aromatic protons of neighboring rings. These weak interactions often stabilize the layer structure.
- F...F Contacts: Check for Type I (symmetrical) or Type II (L-shaped) halogen-halogen contacts. These are critical for understanding the lattice energy and melting point.

## Data Reporting Template

Summarize your findings using the standard crystallographic table format below.

Parameter	Description / Target Value
Empirical Formula	
Crystal System	Likely Monoclinic
Space Group	Likely
Temperature	100(2) K
Z (Formula Units)	4 (typical for )
R-Factor (R1)	Target < 0.05 (5%)
Goodness of Fit (GooF)	Target ~ 1.05
Key H-Bond ( )	~2.63 Å (COOH dimer)

## Pharmaceutical Implications[5][6]

For drug development professionals, the crystal structure reveals:

- **Solubility Profile:** A zwitterionic lattice generally exhibits higher melting points and lower solubility in organic solvents compared to the neutral form.
- **Polymorphism Risk:** If the (pyridine) bond energy is close to the (acid dimer) energy, the system is prone to polymorphism. Concomitant polymorph screening is recommended if the refinement shows disordered protons.

## References

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## Sources

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